1,3-Diisocyanato-2-methylbenzene;2-hydroxyethyl prop-2-enoate;2-methoxyethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diisocyanato-2-methylbenzene;2-hydroxyethyl prop-2-enoate;2-methoxyethanol is a complex organic compound that combines three distinct chemical entities. Each component contributes unique properties to the overall compound, making it valuable in various industrial and scientific applications. The compound is known for its reactivity and versatility, particularly in polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diisocyanato-2-methylbenzene is typically synthesized through the phosgenation of 2,6-diaminotoluene. The reaction involves the use of phosgene gas under controlled conditions to produce the diisocyanate compound .
2-hydroxyethyl prop-2-enoate is synthesized through the esterification of acrylic acid with ethylene glycol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, and requires careful temperature control to achieve high yields .
2-methoxyethanol is produced by the reaction of ethylene oxide with methanol. This process is typically carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the reaction .
Industrial Production Methods
Industrial production of these compounds often involves large-scale reactors and continuous processing techniques to ensure consistent quality and high throughput. Safety measures are critical due to the reactivity of the chemicals involved, particularly phosgene and ethylene oxide .
Chemical Reactions Analysis
Types of Reactions
1,3-Diisocyanato-2-methylbenzene undergoes various reactions, including:
Addition reactions: with alcohols and amines to form urethanes and ureas.
Polymerization reactions: to produce polyurethanes.
2-hydroxyethyl prop-2-enoate participates in:
Free radical polymerization: to form polyacrylates.
Esterification reactions: with various acids.
2-methoxyethanol is involved in:
- Esterification reactions .
Nucleophilic substitution reactions: .
Common Reagents and Conditions
- Alcohols and amines for addition reactions with 1,3-diisocyanato-2-methylbenzene.
- Radical initiators for polymerization of 2-hydroxyethyl prop-2-enoate.
- Acids or bases for reactions involving 2-methoxyethanol .
Major Products
- Polyurethanes from 1,3-diisocyanato-2-methylbenzene.
- Polyacrylates from 2-hydroxyethyl prop-2-enoate.
- Various esters from 2-methoxyethanol .
Scientific Research Applications
1,3-Diisocyanato-2-methylbenzene;2-hydroxyethyl prop-2-enoate;2-methoxyethanol is used in:
- Polymer chemistry for the synthesis of advanced materials.
- Coatings and adhesives due to their strong bonding properties.
- Biomedical applications for drug delivery systems and biocompatible materials .
Mechanism of Action
The compound exerts its effects through:
- Formation of strong covalent bonds with other molecules, particularly in polymerization reactions.
- Interaction with biological molecules in biomedical applications, facilitating targeted delivery and controlled release .
Comparison with Similar Compounds
Similar Compounds
- Toluene diisocyanate : Similar in structure to 1,3-diisocyanato-2-methylbenzene but with different reactivity and applications .
- Ethylene glycol dimethacrylate : Similar to 2-hydroxyethyl prop-2-enoate but used in different polymerization contexts .
- Ethylene glycol monomethyl ether : Similar to 2-methoxyethanol but with different solvent properties .
Uniqueness
1,3-Diisocyanato-2-methylbenzene;2-hydroxyethyl prop-2-enoate;2-methoxyethanol is unique due to its combination of reactive functional groups, making it highly versatile for various applications in materials science and biomedical engineering .
Properties
Molecular Formula |
C17H22N2O7 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
1,3-diisocyanato-2-methylbenzene;2-hydroxyethyl prop-2-enoate;2-methoxyethanol |
InChI |
InChI=1S/C9H6N2O2.C5H8O3.C3H8O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-2-5(7)8-4-3-6;1-5-3-2-4/h2-4H,1H3;2,6H,1,3-4H2;4H,2-3H2,1H3 |
InChI Key |
VEJFFKAOQRIQJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.COCCO.C=CC(=O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.